molecular formula C23H25N3O3 B11366793 [5-(3,4-Dimethylphenyl)-1,2-oxazol-3-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

[5-(3,4-Dimethylphenyl)-1,2-oxazol-3-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11366793
M. Wt: 391.5 g/mol
InChI Key: CPHOLXJMQILBCY-UHFFFAOYSA-N
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Description

1-[5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperazine moiety: This step involves the reaction of the oxazole derivative with a piperazine compound, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the methoxyphenyl group: This can be done through nucleophilic substitution reactions using methoxyphenyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control conditions.

Chemical Reactions Analysis

1-[5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. Major products formed from these reactions vary based on the specific reaction pathway and conditions.

Scientific Research Applications

1-[5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, with possible applications in the development of new drugs for treating various diseases.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 1-[5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains an oxazole ring and exhibits similar biological activities.

    1-(2,4-Dimethylphenyl)ethanone: Another compound with a similar aromatic structure, used in various chemical and biological studies.

The uniqueness of 1-[5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H25N3O3/c1-16-8-9-18(14-17(16)2)22-15-19(24-29-22)23(27)26-12-10-25(11-13-26)20-6-4-5-7-21(20)28-3/h4-9,14-15H,10-13H2,1-3H3

InChI Key

CPHOLXJMQILBCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C

Origin of Product

United States

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